molecular formula C22H27N3O5S B2754869 N'-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-17-9

N'-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2754869
CAS No.: 872724-17-9
M. Wt: 445.53
InChI Key: ABCJQNGJXDLIBW-UHFFFAOYSA-N
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Description

N’-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyl group, a dimethylbenzenesulfonyl group, and an oxazinan ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the oxazinan ring, followed by the introduction of the dimethylbenzenesulfonyl group. The final step involves the attachment of the benzyl group to the ethanediamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions and scaling up the process are essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The benzyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N’-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl-substituted ethanediamides and oxazinan derivatives. Examples are:

  • N-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
  • N-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Uniqueness

The uniqueness of N’-benzyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure provides a versatile platform for further modifications and studies .

Properties

IUPAC Name

N'-benzyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-16-9-10-17(2)19(13-16)31(28,29)25-11-6-12-30-20(25)15-24-22(27)21(26)23-14-18-7-4-3-5-8-18/h3-5,7-10,13,20H,6,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCJQNGJXDLIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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